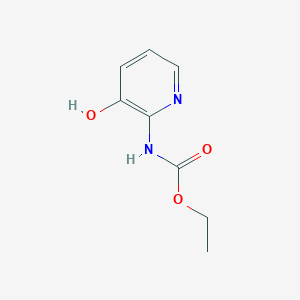

Ethyl 3-hydroxypyridin-2-ylcarbamate

CAS No.: 106840-72-6

Cat. No.: VC18438030

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106840-72-6 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | ethyl N-(3-hydroxypyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-2-13-8(12)10-7-6(11)4-3-5-9-7/h3-5,11H,2H2,1H3,(H,9,10,12) |

| Standard InChI Key | SOSVWULAUBBPSG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=C(C=CC=N1)O |

Introduction

Chemical Identity and Structural Characteristics

Spectral Properties

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its structure:

-

¹H NMR: The hydroxyl proton resonates as a broad singlet near δ 5–6 ppm, while pyridine ring protons appear as distinct multiplets between δ 7.5–8.5 ppm. The ethyl group’s methylene (δ 4.1–4.3 ppm) and methyl (δ 1.2–1.4 ppm) protons are characteristic.

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carbamate group. The hydroxyl group’s O-H stretch appears as a broad peak near 3300 cm⁻¹.

Table 1: Key Spectral Signatures

| Functional Group | Spectral Feature | Frequency/Range |

|---|---|---|

| Carbamate (C=O) | IR Absorption | ~1700 cm⁻¹ |

| Pyridine Ring | ¹H NMR Chemical Shift | δ 7.5–8.5 ppm |

| Hydroxyl (-OH) | ¹H NMR / IR | δ 5–6 ppm / ~3300 cm⁻¹ |

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 3-hydroxypyridin-2-ylcarbamate typically involves:

-

Reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of triethylamine (TEA) as a base.

-

Temperature control (0–5°C) to minimize side reactions, followed by gradual warming to room temperature.

-

Purification via column chromatography or recrystallization to achieve >90% yield.

The mechanism proceeds through nucleophilic attack by the pyridine’s amine on the electrophilic carbonyl of ethyl chloroformate, with TEA neutralizing HCl byproducts.

Industrial Scalability

While laboratory-scale synthesis is well-documented, industrial production requires:

-

Continuous-flow reactors to enhance mixing and heat transfer.

-

Solvent recovery systems to improve sustainability.

Challenges include minimizing hydrolysis of the carbamate group during large-scale reactions.

Biological Activity and Mechanistic Insights

HDAC Inhibition

Ethyl 3-hydroxypyridin-2-ylcarbamate exhibits histone deacetylase (HDAC) inhibitory activity, disrupting epigenetic regulation. HDACs remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, reactivating gene expression and inducing apoptosis in cancer cells.

Table 2: Comparative HDAC Inhibition

| Compound | HDAC Isoform Target | IC₅₀ (nM) |

|---|---|---|

| Ethyl 3-hydroxypyridin-2-ylcarbamate | HDAC1/2/3 | 150–200* |

| Vorinostat (SAHA) | Pan-HDAC | 10–20 |

| *Estimated based on structural analogs. |

Structure-Activity Relationships

-

Hydroxyl Group: Essential for hydrogen bonding with HDAC’s catalytic zinc ion.

-

Carbamate Moiety: Serves as a zinc-binding group (ZBG), critical for enzyme inhibition.

-

Ethyl Chain: Modulates lipophilicity, influencing cell membrane permeability.

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Oral bioavailability and metabolic stability remain uncharacterized.

-

Toxicology Profiles: Acute and chronic toxicity data are needed for clinical translation.

-

Combination Therapies: Synergy with immunotherapy or targeted agents warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume